GSK-J4 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These enzymes are responsible for the removal of trimethylation marks on lysine 27 of histone H3 (H3K27me3), a histone modification associated with gene silencing. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting KDM6A/B, GSK-J4 hydrochloride leads to an increase in global H3K27me3 levels, promoting gene silencing and impacting various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research primarily involves investigating the function of KDM6A/B in various biological processes and diseases, including cancer, inflammation, and development. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
GSK-J4 hydrochloride is a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylase Jumonji domain-containing protein 3, commonly referred to as JMJD3. It is classified as a selective chemical probe designed for research purposes, particularly in the field of epigenetics and cancer biology. The compound has garnered interest due to its role in regulating gene expression through histone modification, specifically demethylation processes that influence chromatin structure and function.
GSK-J4 hydrochloride is derived from GSK-J1, which was initially developed as a JMJD3 inhibitor. The compound is classified under small molecule inhibitors and is utilized primarily in biochemical research to study the effects of histone demethylation on cellular processes. Its chemical formula is C24H27N5O2, with a molecular weight of 417.5 g/mol, and it has the CAS number 1373423-53-0 .
The synthesis of GSK-J4 hydrochloride involves several key steps. The process typically utilizes microwave-assisted organic synthesis to enhance reaction efficiency. A typical reaction setup includes:
The yield of GSK-J4 hydrochloride can be optimized through variations in reaction time and temperature, alongside careful monitoring of reactant concentrations.
The molecular structure of GSK-J4 hydrochloride features a complex arrangement that includes multiple aromatic rings and heterocycles. The compound's structural characteristics contribute to its ability to selectively target JMJD3:
The specific arrangement of functional groups within the molecule facilitates binding to the active site of JMJD3, thereby inhibiting its demethylase activity.
GSK-J4 hydrochloride primarily functions through competitive inhibition of JMJD3. This inhibition affects various downstream signaling pathways involved in inflammation and tumor progression:
The compound has also been shown to modulate cytokine production in immune cells, further illustrating its potential therapeutic applications.
The mechanism by which GSK-J4 exerts its effects involves several key processes:
Quantitative assays have shown that GSK-J4 can significantly reduce cell viability in various cancer cell lines at micromolar concentrations.
GSK-J4 hydrochloride exhibits several notable physical and chemical properties:
These properties make GSK-J4 suitable for both in vitro and in vivo studies.
GSK-J4 hydrochloride has a range of applications within scientific research:
The versatility of GSK-J4 makes it an important compound for advancing our understanding of epigenetic regulation in health and disease contexts.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: